

Application Notes and Protocols for Vonoprazan Fumarate in NSAID-Induced Gastropathy Models

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Compound of Interest

Compound Name: Vonoprazan Fumarate

Cat. No.: B560079

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These application notes provide a comprehensive overview of the use of **Vonoprazan Fumarate** in the context of Nonsteroidal Anti-Inflammatory Drug (NSAID)-induced gastropathy. Detailed protocols for inducing gastropathy in animal models and the clinical application of Vonoprazan are presented, supported by quantitative data and visualizations to facilitate understanding and experimental design.

Introduction to Vonoprazan and NSAID-Induced Gastropathy

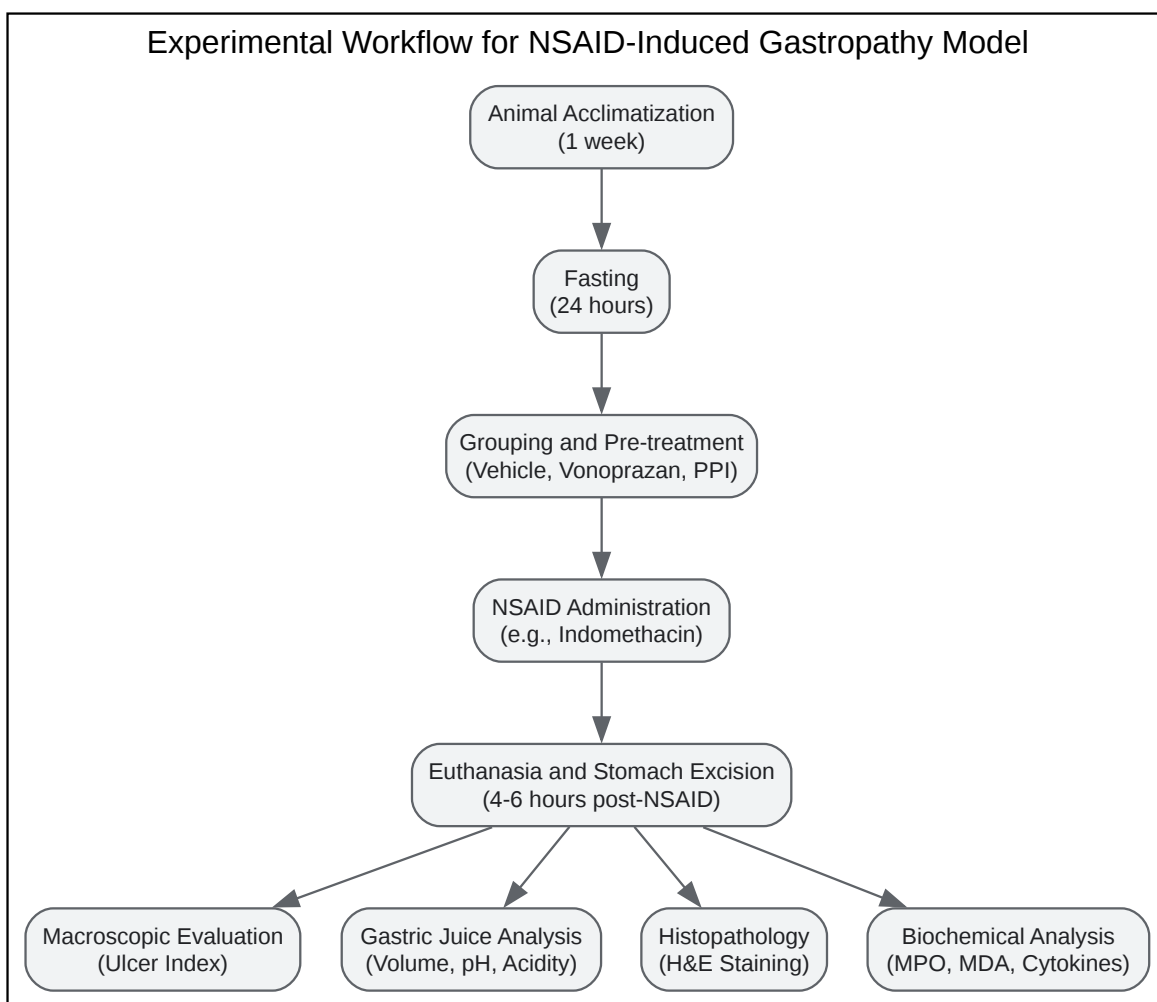
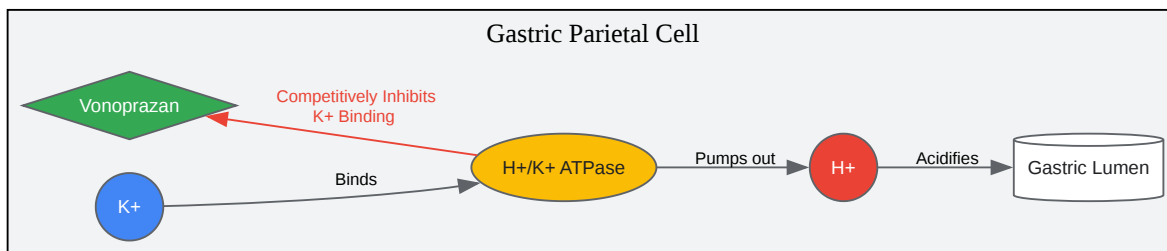
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their long-term use is associated with a significant risk of gastrointestinal adverse events, including the development of peptic ulcers and bleeding[1]. The primary mechanism of NSAID-induced mucosal injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in gastroprotective prostaglandins[2].

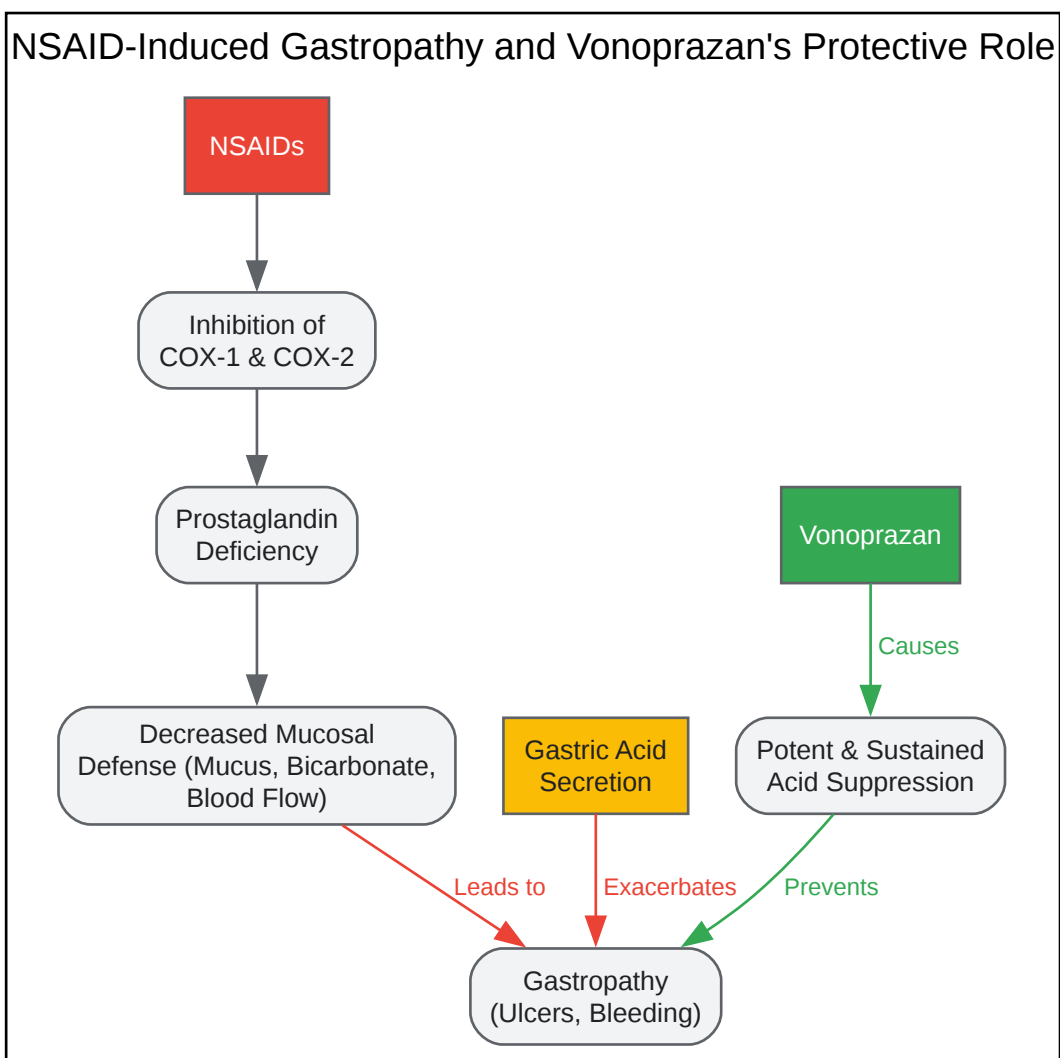
Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the H⁺, K⁺-ATPase enzyme in gastric parietal cells[1][3]. Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and provides a more potent and sustained suppression of gastric acid secretion from the first dose[1][4]. This rapid and strong action makes it a promising agent for the prevention and treatment of NSAID-induced gastropathy[3][5].

Mechanism of Action

Vonoprazan competitively blocks the potassium-binding site of the gastric H⁺, K⁺-ATPase (proton pump), the final step in the gastric acid secretion pathway[1][4]. This reversible inhibition leads to a rapid, strong, and prolonged reduction in gastric acid production[2][3]. A key advantage of Vonoprazan over traditional PPIs is its rapid onset of action and its efficacy, which is not significantly affected by CYP2C19 genetic polymorphisms[6].

Signaling Pathway of Gastric Acid Secretion and Inhibition by Vonoprazan





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